2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid
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Overview
Description
2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the amino group is substituted with a methyl(prop-2-yn-1-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with methyl(prop-2-yn-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to reflux temperature and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the compound meets the required specifications for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and formulation.
Mechanism of Action
The mechanism of action of 2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: A derivative of benzoic acid with an amino group at the 2-position and a methyl group at the 5-position.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: A compound with a similar prop-2-yn-1-yl group attached to a benzoylbenzoic acid structure.
2-[(Prop-2-yn-1-yl)amino]acetic acid: A compound with a prop-2-yn-1-yl group attached to an aminoacetic acid structure.
Uniqueness
2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of both an amino and a prop-2-yn-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[methyl(prop-2-ynyl)amino]benzoic acid |
InChI |
InChI=1S/C11H11NO2/c1-3-8-12(2)10-7-5-4-6-9(10)11(13)14/h1,4-7H,8H2,2H3,(H,13,14) |
InChI Key |
QXAQTYLHGFHQNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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